

Application Notes: (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine in Asymmetric Catalysis

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Compound of Interest

Compound Name: (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

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Introduction

(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine is a chiral diamine ligand that plays a significant role in asymmetric catalysis. Its rigid C₂-symmetric cyclohexane backbone provides a well-defined chiral environment, enabling high stereocontrol in various chemical transformations. While its application in kinetic resolution is not extensively documented in scientific literature, its nickel(II) complex, specifically Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂, has been successfully employed as a highly effective catalyst in enantioselective Michael additions. This application note provides a detailed overview of this established application, including experimental protocols and performance data.

Principle of Application: Enantioselective Michael Addition

The Ni(II) complex of **(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine** catalyzes the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.^{[1][2]} This reaction is a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion, yielding products with high enantiomeric purity. These products are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals.

The catalyst, Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂, is believed to function as a Lewis acid, activating the nitroalkene towards nucleophilic attack. The chiral diamine ligands create a specific three-dimensional environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

Data Presentation

The following tables summarize the quantitative data for the enantioselective Michael addition of various 1,3-dicarbonyl compounds to nitroalkenes using the Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst, as reported in the literature.

Table 1: Enantioselective Michael Addition of Diethyl Malonate to various Nitroalkenes

Entry	Nitroalkene (R)	Time (h)	Conversion (%)	Yield (%)	e.e. (%)
1	Phenyl	24	>98	95	96
2	4-Chlorophenyl	24	>98	94	95
3	4-Methoxyphenyl	24	>98	96	97
4	2-Naphthyl	48	>98	93	96
5	2-Thienyl	24	>98	92	94
6	Cyclohexyl	72	90	85	92

Reaction conditions: Nitroalkene (1.0 equiv), diethyl malonate (1.5 equiv), Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ (5 mol%), toluene, room temperature.

Table 2: Enantioselective Michael Addition of various 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrene

Entry	1,3-Dicarbonyl Compound	Time (h)	Conversion (%)	Yield (%)	e.e. (%)
1	Dibenzyl malonate	24	>98	96	97
2	Di-tert-butyl malonate	48	>98	91	95
3	Ethyl acetoacetate	24	>98	93	94 (anti)
4	Acetylacetone	24	>98	95	92

Reaction conditions: trans- β -Nitrostyrene (1.0 equiv), 1,3-dicarbonyl compound (1.5 equiv), Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ (5 mol%), toluene, room temperature.

Experimental Protocols

Protocol 1: Synthesis of the Catalyst - Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂

Materials:

- (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine
- Nickel(II) bromide (NiBr₂)
- Anhydrous ethanol
- Schlenk flask
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask under an inert atmosphere, add **(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine** (2.0 equiv).
- Add anhydrous ethanol to dissolve the diamine.
- To this solution, add NiBr₂ (1.0 equiv).
- Stir the resulting mixture at room temperature for 24 hours.
- The solvent is removed under reduced pressure to yield the catalyst as a solid.
- The catalyst can be used without further purification.

Protocol 2: General Procedure for the Enantioselective Michael Addition

Materials:

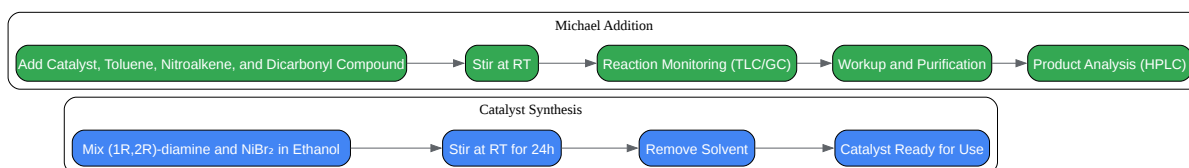
- Nitroalkene
- 1,3-Dicarbonyl compound
- Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂
- Anhydrous toluene
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a round-bottom flask under an inert atmosphere, add the Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst (0.05 equiv).

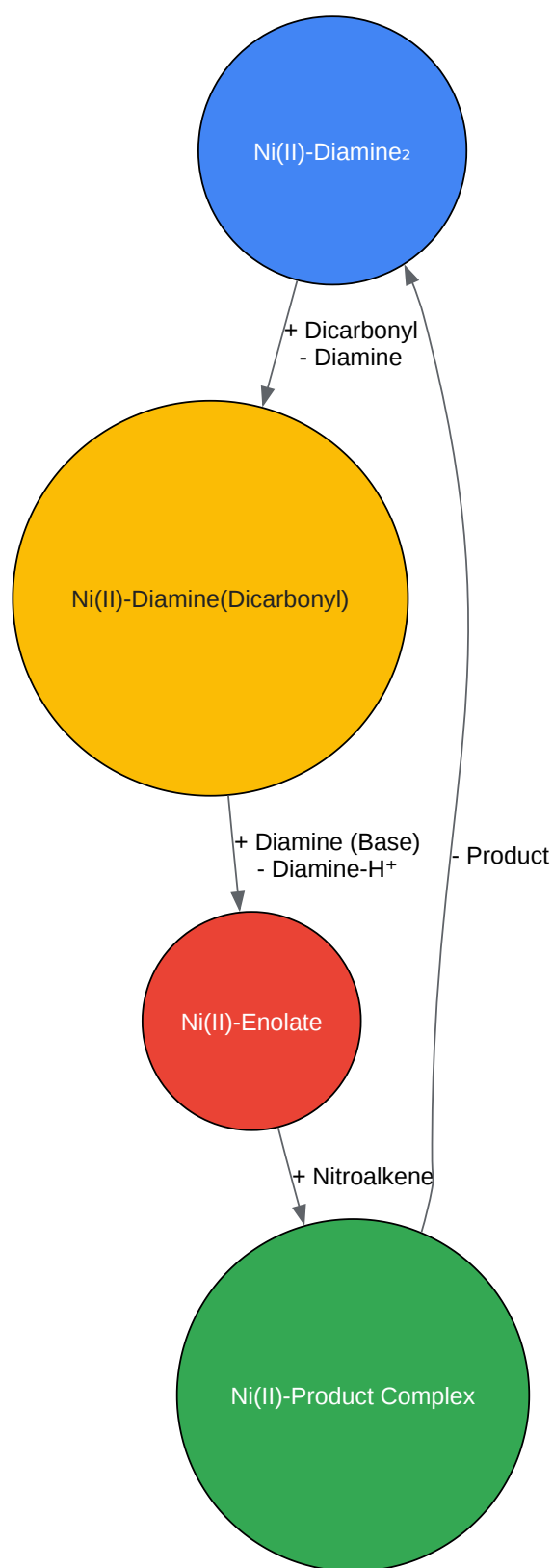
- Add anhydrous toluene to the flask.
- Add the nitroalkene (1.0 equiv) to the catalyst suspension.
- Add the 1,3-dicarbonyl compound (1.5 equiv) to the reaction mixture.
- Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion of the reaction, the mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
- The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations



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Caption: General experimental workflow for catalyst synthesis and Michael addition.



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References

- 1. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes [organic-chemistry.org]
- 2. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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